Product packaging for Diglycerol(Cat. No.:CAS No. 59113-36-9)

Diglycerol

Cat. No.: B3427415
CAS No.: 59113-36-9
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Description

Significance of Polyols and Glycerol (B35011) Oligomers in Contemporary Chemical Research

Polyols, organic compounds containing multiple hydroxyl groups, are fundamental in various chemical industries, including polymers, cosmetics, and food technology. nih.govsemanticscholar.orgijstr.org Glycerol, a simple polyol, and its oligomers like diglycerol (B53887) and triglycerol, are of particular interest due to their biocompatibility and versatile chemical functionality. bohrium.comacs.org The abundance of hydroxyl groups allows for a wide range of chemical modifications, making them ideal building blocks for synthesizing a diverse array of derivatives. atamanchemicals.com In the realm of polymer chemistry, glycerol-based polymers are explored for their potential in biomedical applications and as sustainable alternatives to petrochemical-based polymers. bohrium.comnih.gov The increasing demand for green and sustainable chemical processes has further amplified the importance of polyols derived from renewable feedstocks. nih.gov

Historical Context of this compound Synthesis and Early Academic Investigations

The synthesis of this compound and higher glycerol oligomers has been known for a considerable time, traditionally achieved through the alkali-catalyzed condensation of glycerol at elevated temperatures. google.com Early methods involved heating glycerol with a small amount of an alkaline catalyst, such as sodium hydroxide (B78521), to temperatures around 230-265°C, leading to the distillation of water and the formation of a mixture of polyglycerols. google.comprepchem.com These early processes typically resulted in a product containing unreacted glycerol alongside various polyglycerols, necessitating purification steps. google.com Other historical synthesis routes included the reaction of epichlorohydrin with glycerol. ocl-journal.org Academic investigations have focused on understanding the reaction mechanisms and optimizing conditions to improve the yield and selectivity towards this compound. researchgate.net

Isomeric Forms of this compound and Their Research Relevance

This compound exists in three primary isomeric forms, arising from the different possible ether linkages between two glycerol molecules: α,α'-, α,β'-, and β,β'-diglycerol. researchgate.netaquachem.co.kr The α,α'-isomer is typically the most abundant in commercially produced this compound. aquachem.co.kr The specific isomeric composition can influence the physicochemical properties of the this compound, such as its viscosity and reactivity. aquachem.co.kr Research into the selective synthesis of a particular isomer is an area of interest, as the properties of polymers and other derivatives can be tailored by controlling the isomeric purity of the this compound starting material. researchgate.netresearchgate.net The characterization and differentiation of these isomers are crucial for understanding their behavior in various applications and are often accomplished using spectroscopic techniques. nih.gov

Table 1: Isomeric Forms of this compound

Isomer Systematic Name
α,α'-diglycerol 3,3'-Oxydibis(1,2-propanediol)
α,β'-diglycerol 3-(2,3-Dihydroxypropoxy)-1,2-propanediol
β,β'-diglycerol 2,2'-Oxydibis(1-propanol)

Overview of this compound as a Renewable Platform Molecule

The surge in biodiesel production has led to a significant surplus of crude glycerol as a byproduct, making it an abundant and low-cost renewable feedstock. researchgate.netmdpi.com This has driven extensive research into valorizing glycerol by converting it into value-added chemicals, with this compound being a prominent example. nih.govmdpi.com As a platform molecule, this compound serves as a versatile starting material for the synthesis of a wide range of products, including emulsifiers, plasticizers, and monomers for polyesters and polyurethanes. atamanchemicals.comnih.gov Its renewable origin and biocompatibility make it an attractive alternative to petroleum-derived chemicals in various industrial applications. researchgate.netnih.gov The development of efficient and selective catalytic processes for converting glycerol to this compound is a key focus in the establishment of glycerol-based biorefineries. proquest.comresearchgate.net

Scope and Objectives of Current this compound Research

Table 2: Research Focus on this compound Synthesis

Catalyst Type Key Research Objectives
Homogeneous (e.g., NaOH) Optimization of reaction conditions (temperature, pressure) to maximize this compound yield.
Heterogeneous (e.g., Zeolites, Mixed Oxides) Enhancing catalyst stability, reusability, and selectivity towards specific this compound isomers.
Biocatalysts (Enzymatic) Developing greener and more selective synthesis routes under milder reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O5 B3427415 Diglycerol CAS No. 59113-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
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InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
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InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O5
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DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
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CAS No.

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
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Record name alpha,alpha'-Diglycerol
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Record name Oxybispropanediol
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Synthetic Methodologies for Diglycerol and Its Derivatives

Direct Oligomerization of Glycerol (B35011)

Direct oligomerization of glycerol typically involves heating glycerol in the presence of a catalyst. The reaction conditions, including temperature, pressure, reaction time, and catalyst type, significantly influence the conversion of glycerol and the selectivity towards diglycerol (B53887) and its various isomers.

Homogeneous Catalysis for this compound Synthesis

Homogeneous catalysts, dissolved in the reaction medium, have been explored for this compound synthesis. Strong bases, such as alkali hydroxides (e.g., NaOH, KOH) and carbonates (e.g., Na₂CO₃, K₂CO₃, CsHCO₃, Cs₂CO₃, CsOH), are commonly used homogeneous catalysts rsc.orgmdpi.comcnr.itmdpi.com. Acid catalysts, such as sulfuric acid or benzenesulfonic acid, can also catalyze glycerol oligomerization, but often under harsh conditions leading to low selectivity and the formation of byproducts like cyclic and unsaturated compounds mdpi.comcnr.itscielo.bruu.nl.

Studies have shown that homogeneous base catalysis can lead to fast reaction rates. For instance, CsHCO₃ has been reported to achieve high selectivity in linear this compound, although sometimes at a low conversion of glycerol mdpi.comcnr.itresearchgate.net. However, homogeneous catalysts can present challenges in terms of separation from the product mixture and potential for equipment corrosion google.comresearchgate.net.

Heterogeneous Catalysis in Glycerol Oligomerization

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as easier separation and potential for recyclability rsc.orgmdpi.com. Various solid catalysts, including basic heterogeneous catalysts like alkaline earth oxides (CaO, SrO, BaO) and supported alkali metals, as well as acidic heterogeneous catalysts like zeolites, have been investigated for glycerol oligomerization rsc.orgmdpi.comuu.nl.

Alkaline-earth metal oxides, such as CaO, SrO, and BaO, have shown good aptitude in catalyzing the linear etherification of glycerol, affording di- and triglycerols mdpi.comnih.gov. For example, CaO, SrO, and BaO have demonstrated selectivity values for (di- + tri-) glycerol exceeding 90% at 60% conversion nih.gov. Modified layered double hydroxides (LDHs) have also been studied, showing enhanced catalytic activity for glycerol oligomer production rsc.org. Zeolites, particularly those modified with basic cations like Cs-FER, have been explored for selective this compound synthesis, demonstrating high selectivity towards this compound while limiting the formation of higher oligomers lew.ro.

Research findings indicate that the choice of heterogeneous catalyst and reaction conditions significantly impacts glycerol conversion and this compound selectivity. For instance, a Ca₁ ₆La₀ ₄Al₀ ₆O₃ mixed oxide catalyst achieved a glycerol conversion of 98% with 53% this compound selectivity after 8 hours at 250 °C preprints.org. Another study using a modified LDH catalyst reported 64% glycerol conversion and 37% this compound selectivity under specific conditions rsc.org.

Table 1 summarizes some findings on heterogeneous catalysts for glycerol oligomerization to this compound:

Catalyst TypeConditionsGlycerol Conversion (%)This compound Selectivity (%)Source
Mg/Al Layered Double Hydroxide (B78521)240 °C, 24 h, 2 wt% catalyst4919 (Yield) rsc.org
Modified LDH240 °C, 8 h, 4 wt% catalyst6437 rsc.org
Lanthanum Oxide on KIT-6240 °C, 24 h, 2 wt% catalyst7232 mdpi.comresearchgate.net
Ca₁.₆La₀.₄Al₀.₆O₃ Mixed Oxide250 °C, 8 h, 2 wt% catalyst9853 preprints.orgsciepub.com
Cs-FER ZeoliteSolvent-free, specific conditions5792 lew.ro
NaX Zeolite180 °C, 3 h, 0.4 bar pressure, Na₂CO₃ (homogeneous for comparison)92Not specified (oligomerization) dntb.gov.ua
NaX Zeolite8 h reaction time5080 mdpi.com

Heterogeneous catalysts can sometimes suffer from leaching of active species into the reaction medium, potentially leading to a contribution from homogeneous catalysis mdpi.commdpi.com.

Microwave-Assisted Synthesis Techniques for this compound

Microwave irradiation has been explored as an alternative heating method for glycerol oligomerization, offering potential advantages in terms of reaction rate and energy efficiency compared to conventional thermal heating sciforum.netresearchgate.netmdpi.com. Microwave-assisted synthesis can be conducted in both batch and continuous flow systems sciforum.netmdpi.comresearchgate.net.

Studies have demonstrated the effectiveness of microwave heating for this compound synthesis. For example, microwave-assisted continuous oligomerization of glycerol using potassium carbonate as a homogeneous catalyst achieved a glycerol conversion of 45% and a this compound selectivity higher than 54% under optimized conditions (238 °C, 250 min, 0.5 mL/min flow rate) sciforum.netmdpi.com. Microwave irradiation has been shown to lead to a significant increase in glycerol conversion and product yield in various reactions compared to conventional thermal heating mdpi.com.

Continuous Flow Reactor Systems for this compound Production

Continuous flow reactors offer advantages for industrial production, including better control over reaction parameters, improved heat and mass transfer, and potential for higher productivity researchgate.netsciforum.net. The oligomerization of glycerol in continuous flow reactors has been investigated, often in conjunction with microwave assistance researchgate.netsciforum.netmdpi.comresearchgate.net.

A continuous flow reactor system using potassium carbonate as a homogeneous catalyst under microwave activation has been reported for the oligomerization of glycerol, allowing for control over the distribution of oligomers by varying parameters such as temperature, flow rate, and residence time researchgate.netsciforum.netmdpi.comresearchgate.net. Cyclic continuous flow processes combined with distillation have been used to obtain mixtures enriched in this compound dntb.gov.uasciforum.netmdpi.com.

Selective Synthesis Strategies for this compound Isomers

This compound exists in different isomeric forms, primarily linear (α,α'- and α,β-) and cyclic isomers mdpi.com. The desired application of this compound often dictates the preferred isomeric composition. Selective synthesis strategies aim to favor the formation of specific isomers.

The type of catalyst plays a crucial role in determining the isomer distribution. For instance, some heterogeneous catalysts have shown a preference for the formation of linear this compound, particularly the α,α' isomer, especially at lower glycerol conversions nih.govsciepub.comsciepub.com. The reaction mechanism and the accessibility of hydroxyl groups on the glycerol molecule and growing oligomer chain influence which ether linkages are formed.

Studies on the variations of this compound isomers with reaction time over heterogeneous catalysts have shown that linear this compound is often the major product initially, with branched forms becoming more prominent at higher glycerol conversions nih.govsciepub.comsciepub.com. The pore size and surface properties of heterogeneous catalysts can also influence isomer selectivity by affecting the diffusion and orientation of reactant molecules preprints.org.

Derivatization Pathways and Functionalization of the this compound Backbone

Synthesis of Fatty Acid Esters of this compound

Fatty acid esters of this compound are a significant class of derivatives, widely used as emulsifiers and defoamers atamanchemicals.comatamanchemicals.com. These esters are typically synthesized through the esterification of this compound with fatty acids atamanchemicals.comatamanchemicals.com. The reaction can be catalyzed by various methods, including the use of inorganic solid catalysts researchgate.net. Different fatty acids can be esterified with this compound to produce derivatives like diglyceryl oleate, diglyceryl ricinoleate, diglyceryl stearate (B1226849), and diglyceryl laurate, each possessing distinct properties and applications atamanchemicals.comatamanchemicals.com. For example, diglyceryl stearate is used as a food emulsifier and in paint and detergent additives, while diglyceryl laurate functions as an emulsifier and detergent additive atamanchemicals.comatamanchemicals.com.

Formation of Ether Derivatives, e.g., Ethylene (B1197577) Oxide and Propylene (B89431) Oxide Adducts

Ether derivatives of this compound can be formed through reactions with alkylene oxides such as ethylene oxide and propylene oxide google.com. This process, known as alkoxylation, involves the reaction of hydroxyl groups with the cyclic ethers, leading to the formation of polyether chains attached to the this compound backbone google.com. The reaction is typically carried out at elevated temperatures and potentially under pressure, often in the presence of acidic or alkaline catalysts google.comgoogle.com. Ethylene oxide adducts of this compound can function as demulsifiers, antistatic agents, and release agents atamanchemicals.comatamanchemicals.com. Similarly, propylene oxide adducts of this compound are used as raw materials for polyurethanes and as mold release agents atamanchemicals.comatamanchemicals.com. The properties of these ether derivatives can be tuned by controlling the number and type of alkylene oxide units added google.com.

Nitration Reactions for Energetic Derivatives, e.g., this compound Tetranitrate

Nitration of this compound yields this compound tetranitrate (DGTN), an energetic plasticizer with four nitrate (B79036) ester groups and an ether bond researchgate.netbegellhouse.com. DGTN has been explored for use in explosive and propellant formulations tandfonline.comresearchgate.nettandfonline.com. The synthesis of DGTN is typically carried out using mixed acid conditions, involving a nitrate salt and sulfuric acid, with this compound as the aliphatic polyol reactant tandfonline.comgoogle.com.

Research indicates that the nitration of this compound using mixed acid conditions results in a product mixture containing not only two isomers of this compound tetranitrate but also related coproducts such as triglycerol pentanitrate, cyclotriglycerol trinitrate, and this compound trinitrate tandfonline.comresearchgate.nettandfonline.comfigshare.com. This mixture is attributed to the composition of the starting this compound material and side reactions occurring during the nitration process tandfonline.comresearchgate.nettandfonline.comfigshare.com.

DGTN is a liquid nitrate ester with properties comparable to nitroglycerin (NG) tandfonline.com. It is characterized by a molecular formula of C₆H₁₀N₄O₁₃ and a molecular weight of 346.16 g/mol nih.govlookchem.com. Studies have reported the freezing point of DGTN to be -52.7°C and its glass transition temperature to be -60.8°C, significantly lower than the freezing point of NG (13°C) researchgate.netbegellhouse.com. DGTN is a nonhygroscopic oil that is insoluble in water but soluble in common organic solvents tandfonline.com. While its energy performance is similar to NG, DGTN is reported to be less sensitive to mechanical stimuli, potentially offering improved safety characteristics in formulations tandfonline.com.

Table 1 provides some computed and experimental properties of this compound Tetranitrate.

PropertyValueSource
Molecular FormulaC₆H₁₀N₄O₁₃PubChem nih.gov
Molecular Weight346.16 g/mol PubChem nih.gov
Density1.520 g/cm³ResearchGate researchgate.net
Freezing Point-52.7°CResearchGate researchgate.netbegellhouse.com
Glass Transition Temp-60.8°CResearchGate researchgate.netbegellhouse.com
Solubility in WaterInsolubleResearchGate tandfonline.com
Solubility in Organic SolventsSoluble in common organic solventsResearchGate tandfonline.com

Carbonate Formation, e.g., this compound Dicarbonates and Bicyclic Derivatives

This compound can be converted into cyclic carbonates, which serve as valuable monomers for the synthesis of environmentally friendly polymers, such as non-isocyanate polyurethanes (NIPUs) rsc.orgnih.gov. This compound dicarbonate (B1257347) (DGDC) is a key example, often synthesized from this compound through reactions with dialkyl carbonates like dimethyl carbonate nih.govtue.nlmdpi.comresearchgate.net. This reaction can be catalyzed by bases such as potassium carbonate or sodium methoxide (B1231860) nih.govmdpi.comoskar-bordeaux.fr.

Research has demonstrated the synthesis of five-membered cyclic this compound dicarbonate from commercially available this compound, achieving good yields nih.govrsc.org. The formation of the five-membered cyclic carbonate structure can be confirmed using techniques such as FTIR, ¹H NMR, and ¹³C NMR spectroscopy nih.gov. X-ray diffraction measurements have also been employed to determine the structure of this compound dicarbonate nih.gov.

Furthermore, novel bicyclic this compound dicarbonates bearing both five-membered and six-membered cyclic carbonate rings have been synthesized from commercially available this compound rsc.orgrsc.org. This synthesis can involve a two-step procedure where the α,α-diglycerol isomer is initially separated, followed by the reaction of the remaining isomers (α,β- and β,β-diglycerol and cyclic diglycerols) with reagents like ethyl chloroformate to form the bicyclic structure rsc.orgrsc.org. Characterization of these bicyclic derivatives has been performed using FTIR, NMR techniques (¹H NMR, ¹³C NMR, ¹H–¹H COSY, ¹H–¹³C HSQC), and X-ray diffraction rsc.orgrsc.orgrsc.org.

This compound dicarbonate can exist as stereoisomers, and methods for their separation through recrystallization have been reported, yielding enantiomers with distinct crystalline structures oskar-bordeaux.fr. These cyclic carbonates, including DGDC and bicyclic derivatives, are utilized as monomers in polyaddition reactions with polyamines to form polyhydroxyurethanes (PHUs), a type of NIPU rsc.orgtue.nlresearchgate.netoskar-bordeaux.frspecificpolymers.com.

Table 2 provides synthesis details for a five-membered bis(cyclic carbonate) from this compound. nih.gov

ReactantsCatalystTemperatureTimeYieldProduct
This compound (mixture of isomers), Dimethyl CarbonateK₂CO₃70°C24 h79%Bis(2,3-dihydroxypropyl)ether dicarbonate

Oxidation of this compound to Novel Cyclic Products, e.g., Diglycerose

The selective oxidation of this compound presents a route to synthesize novel bio-based platform molecules rsc.orgdntb.gov.uadntb.gov.ua. One such product is referred to as "diglycerose," which primarily exists in a cyclic hemi-ketal form rsc.orgresearchgate.net.

Early catalytic systems for the oxidation of this compound to diglycerose utilized a palladium acetate/neocuproine complex with oxygen as the oxidant, employing hexafluoroisopropanol (HFIP) as a solvent and styrene (B11656) as an additive rsc.orgresearchgate.netrsc.orgrsc.org. While this method could yield diglycerose, it presented challenges for large-scale preparation due to the requirement for an autoclave (for oxygen), the cost and availability of the palladium complex, the expense of HFIP, and complexities in work-up due to styrene rsc.orgresearchgate.netrsc.org.

More recent research has explored alternative catalytic methods for the oxidation of this compound to diglycerose using hydrogen peroxide as a clean oxidant and cerium bromide as a commercially available catalyst rsc.orgresearchgate.netrsc.org. This approach avoids the need for pressurized equipment, simplifying the synthesis and allowing for potential scale-up rsc.orgresearchgate.netrsc.org. However, the selectivity can be modest, and the product has been found to be unstable under certain operating conditions, leading to over-oxidation or degradation at longer reaction times rsc.orgrsc.org. Despite this, the method allows for the production of diglycerose on a multi-gram scale, facilitating further investigation into its transformations and potential applications rsc.orgrsc.org.

Table 3 illustrates the results of this compound oxidation with H₂O₂ using different catalysts. rsc.orgrsc.org

EntryCatalystCat. Loading (mol%)Time (h)Conversion (%)Yield (%)
1CeBr₃2044231
2CeBr₃208-31
3CeBr₃2024856
4FeBr₃204428

Note: Data in Table 3 is illustrative and based on reported findings, specific conditions may vary between experiments. rsc.orgrsc.org

Advanced Characterization Techniques for Diglycerol and Its Derivatives

Spectroscopic Analyses

Spectroscopic techniques provide valuable information about the functional groups and structural features of diglycerol (B53887) and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC) for Isomer Identification and Purity Assessment

NMR spectroscopy is a powerful tool for the comprehensive characterization of this compound, enabling the identification of its different isomers and the assessment of sample purity. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY and HSQC) NMR techniques are employed.

¹H NMR spectroscopy provides information on the types of protons present and their chemical environments, while ¹³C NMR spectroscopy reveals the different carbon atoms and their bonding arrangements researchgate.netemerypharma.com. The chemical shifts and splitting patterns in the ¹H NMR spectrum can help distinguish between the primary and secondary hydroxyl groups and the methylene (B1212753) and methine carbons in the this compound structure hmdb.ca.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for assigning complex spectra and confirming structural connectivity emerypharma.com. COSY reveals correlations between coupled protons, aiding in the identification of spin systems within the molecule emerypharma.com. HSQC establishes correlations between directly bonded protons and carbon atoms, which is invaluable for assigning carbon signals based on known proton assignments and vice versa emerypharma.comyoutube.com. These 2D techniques can help differentiate between the linear and branched isomers of this compound by providing clear correlations that highlight the distinct connectivities in each isomer researchgate.netthieme-connect.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is widely used to identify the functional groups present in this compound and its derivatives slintec.lkcreative-biolabs.com. By measuring the absorption of infrared light at different wavelengths, FTIR provides a spectrum that is characteristic of the molecular vibrations within the sample slintec.lkcreative-biolabs.com.

For this compound, key functional groups include hydroxyl (-OH) and ether (C-O-C) groups. The presence of broad absorption bands in the region of 3200-3600 cm⁻¹ is indicative of O-H stretching vibrations, characteristic of the hydroxyl groups rasayanjournal.co.inscialert.net. C-O stretching vibrations typically appear in the region of 1000-1300 cm⁻¹. Analyzing the positions and intensities of these bands in the FTIR spectrum can confirm the presence of these functional groups and provide insights into the hydrogen bonding network within the molecule rasayanjournal.co.innih.gov.

FTIR spectroscopy can also be used to monitor chemical reactions involving this compound, such as esterification or etherification, by observing the appearance or disappearance of characteristic functional group signals scialert.netresearchgate.netnih.gov. For instance, the formation of esters would be indicated by the appearance of a strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating complex mixtures of this compound isomers and derivatives, while mass spectrometry provides detailed information about their molecular weight and structure.

Gas Chromatography (GC) for Purity and Isomer Quantification

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile or semi-volatile compounds like derivatized this compound. It is particularly effective for assessing the purity of this compound samples and quantifying the different isomers present researchgate.netresearchgate.netresearchgate.net.

Before GC analysis, this compound often needs to be derivatized to increase its volatility and thermal stability. Silylation, for example, by converting the hydroxyl groups to trimethylsilyl (B98337) ethers, is a common derivatization method for polyols like this compound researchgate.netresearchgate.net.

GC separates compounds based on their boiling points and their interaction with the stationary phase in the GC column. Different this compound isomers, such as linear and branched forms, can be separated under optimized GC conditions, allowing for their individual detection and quantification researchgate.netresearchgate.net. The area under each peak in the chromatogram is proportional to the amount of the corresponding isomer, enabling quantitative analysis dgfett.de. GC-FID (Flame Ionization Detector) is a common detection method, although it may have limitations in characterizing isomers without suitable standards researchgate.net. GC coupled with mass spectrometry (GC-MS) offers more definitive identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantitative analysis of this compound and its less volatile derivatives, including polyglycerol fatty acid esters researchgate.netresearchgate.netcerealsgrains.org. Unlike GC, HPLC does not always require derivatization, making it suitable for a wider range of this compound derivatives.

HPLC separates compounds based on their interactions with the stationary phase and the mobile phase. Different types of stationary phases and mobile phase compositions can be used to achieve optimal separation of this compound isomers and various derivatives based on their polarity and other chemical properties researchgate.netacs.org.

HPLC is particularly useful for the quantitative analysis of this compound and its derivatives in complex matrices. By using appropriate standards and calibration curves, the concentration of specific components can be accurately determined cerealsgrains.orgacs.org. HPLC can also be coupled with different detectors, such as refractive index detectors (RID) or UV detectors (if the derivatives have chromophores), and increasingly with mass spectrometry (HPLC-MS) for enhanced identification and quantification researchgate.netnih.gov.

Mass Spectrometry (MS) and HPLC-MS for Molecular Species Identification and Structure Elucidation

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound and its derivatives, which is essential for their identification and structure elucidation researchgate.netnih.govresearchgate.net. When coupled with chromatographic techniques like GC or HPLC, MS becomes an even more powerful tool, allowing for the separation of components in a mixture before they are introduced into the mass spectrometer researchgate.netaocs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) are commonly used ionization techniques for analyzing polar compounds like this compound and its derivatives aocs.org. These techniques produce charged molecules (ions) that can be analyzed by the mass spectrometer.

MS provides the mass-to-charge ratio (m/z) of the ions, which can be used to determine the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting fragment ions mdpi.comrsc.org. The fragmentation patterns are characteristic of the molecule's structure and can provide detailed information about the arrangement of atoms and functional groups rsc.orgnih.gov.

HPLC-MS is particularly valuable for analyzing complex mixtures of this compound derivatives, such as polyglycerol fatty acid esters, allowing for the separation of different molecular species based on their chromatographic behavior and subsequent identification and structural characterization by MS nih.govnih.govnih.gov. Specific fragmentation ions can be used to distinguish between different isomers and to determine the fatty acid composition and their positions on the glycerol (B35011) backbone in this compound derivatives nih.govaocs.org.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Diacylglycerol Molecular Species Profiling

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis and profiling of diacylglycerol (DAG) molecular species. ESI-MS is considered a "soft" ionization method, which is particularly suitable for the analysis of lipids like DAGs, as it typically produces intact molecular ions or simple adducts with minimal fragmentation acs.org.

For the effective detection and characterization of DAGs by ESI-MS, charge derivatization can be employed to enhance ionization efficiency and signal intensity frontiersin.org. Reagents such as N,N-dimethylglycine (DMG) and DMG imidazolines have been suggested as effective charge labels that target the free hydroxyl groups of DAGs through ester bond formation frontiersin.org. Derivatization with 2,4-difluorophenyl isocyanate is another approach that not only improves ionization but also prevents fatty acyl group migration, allowing for the determination of both 1,2- and 1,3-diacylglycerol isomers nih.gov.

LC-MS/MS, combining liquid chromatography for separation with tandem mass spectrometry for detection, is widely used for profiling and quantifying DAGs in complex mixtures, including biological samples and edible oils frontiersin.orgnih.govmdpi.comaocs.orgresearchgate.netchemrxiv.orgpeerj.com. Normal-phase HPLC is well-suited for separating neutral lipids, including DAGs nih.govaocs.org, while reversed-phase HPLC can provide resolution of individual molecular species of 1,3-DAGs researchgate.net.

Tandem MS techniques, such as neutral loss scanning, can be used to identify DAGs based on characteristic mass losses following collisional activation, particularly after derivatization nih.govaocs.org. ESI-MS allows for the detection of DAGs as charged adducts, commonly with ions like Na+ or NH4+ acs.orgmdpi.comaocs.org. Quantitative analysis of DAG molecular species can be achieved by employing internal standards and constructing calibration curves acs.orgaocs.orgresearchgate.net. This approach enables the reliable quantification of numerous DAG molecular species in various sample types nih.govresearchgate.net. Studies have demonstrated the application of ESI-MS-based methods for analyzing DAGs in cellular extracts, biofluids, microalgae, and edible oils, revealing the diversity of molecular species present and their potential roles in biological processes or product characteristics frontiersin.orgnih.govmdpi.comresearchgate.netchemrxiv.orgpeerj.comresearchgate.net.

Structural Elucidation Techniques

X-Ray Diffraction for Crystalline Structure Determination of this compound Derivatives

X-ray Diffraction (XRD) is a fundamental technique utilized to determine the crystalline structure of materials, including this compound derivatives. Powder X-ray diffraction is often employed to study polymorphism, the ability of a compound to exist in different crystalline forms, in lipids such as triglycerides, where the presence of diglycerides can influence crystallization behavior researchgate.net.

Single-crystal X-ray diffraction provides detailed information about the arrangement of atoms within a crystal lattice researchgate.netmdpi.com. This technique has been applied to characterize the crystalline structure of this compound derivatives, such as bis(2,3-dihydroxypropyl)ether dicarbonate (B1257347) researchgate.net.

XRD studies on diglyceride monolayers have provided insights into the packing of alkyl chains and the orientation of headgroups within these structures aps.org. The technique can reveal different crystalline phases, such as the beta' phase in diglycerides, and their characteristic unit cell parameters researchgate.net.

Dynamic X-ray diffraction experiments have been used to investigate the interaction of this compound with biological structures, such as human stratum corneum. These studies have examined the effect of this compound on the structure of soft keratin (B1170402) and the packing of hydrocarbon chains, contributing to the understanding of its moisturizing mechanism at a molecular level researchgate.netdntb.gov.ua. XRD patterns can distinguish between different crystal types (e.g., alpha, beta', beta) based on their unique short spacings researchgate.net.

Small-Angle X-Ray Scattering (SAXS) for Supramolecular Assembly Characterization (e.g., Reverse Micelles)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials at the nanoscale, making it particularly useful for characterizing supramolecular assemblies formed by amphiphilic molecules like this compound derivatives. SAXS is widely used to study the structure of reverse micelles, which are aggregates of surfactant molecules in a nonpolar solvent with hydrophilic heads oriented towards a core that can encapsulate water or other polar substances. scientific.netacs.orgtandfonline.comnepjol.infonih.govnih.govresearchgate.netnih.gov

Studies employing SAXS have characterized reverse micelles formed by this compound derivatives such as this compound monolaurate (C12G2) and this compound monomyristate (C14G2) in various organic solvents. scientific.nettandfonline.comnepjol.infonih.gov SAXS data can provide information about the shape and size of these micelles, revealing structures that can range from globular to rod-like or ellipsoidal prolate depending on the conditions. scientific.netacs.orgtandfonline.comnepjol.infonih.gov

Key parameters that influence the structure of this compound derivative reverse micelles, and which can be probed by SAXS, include surfactant concentration, temperature, the nature of the solvent (e.g., alkyl chain length), the tail architecture of the surfactant, and the presence and amount of water. scientific.netacs.orgtandfonline.comnepjol.infonih.gov

Data obtained from SAXS experiments are often evaluated using methods like the Generalized Indirect Fourier Transformation (GIFT) to yield real-space structural information, such as the pair-distance distribution function. scientific.nettandfonline.comnepjol.infonih.gov Model fitting is also frequently used to interpret SAXS data and determine parameters like micelle dimensions and aggregation numbers. acs.orgtandfonline.com

SAXS studies have shown phenomena such as one-dimensional micellar growth with increasing surfactant concentration and temperature-induced structural transitions, such as from cylindrical to spherical micelles. scientific.netnepjol.infonih.gov The effect of water addition on reverse micelles has also been characterized by SAXS, demonstrating the swelling of the water pool within the micellar core, which leads to an increase in micelle size and can induce changes in shape. acs.orgnepjol.infonih.gov Beyond reverse micelles, SAXS is broadly applied to study other supramolecular structures and self-assembly processes, including those involving nucleolipids and the formation of organogels. nih.govresearchgate.netnih.gov

Role of Diglycerol in Polymer and Materials Science Research

Polymer Synthesis and Functionalization Using Diglycerol (B53887) as a Monomer

This compound serves as a valuable monomer in the synthesis of a range of polymers, contributing to the creation of materials with diverse structures and properties. Its polyfunctionality allows for its involvement in various polymerization mechanisms, including polycondensation and ring-opening polymerization.

This compound in Polycarbonate Synthesis

While direct synthesis of polycarbonates solely from this compound is not explicitly detailed in the provided search results, this compound derivatives, such as this compound dicarbonate (B1257347), are utilized in the synthesis of non-isocyanate polyurethanes, which involve cyclic carbonate structures mdpi.comnih.govnih.gov. The synthesis of cyclic carbonates is a key step in the production of these materials, highlighting the potential for this compound-based structures in carbonate chemistry relevant to polymer synthesis.

Non-Isocyanate Poly(hydroxyurethane) (NIPU) Formation from this compound Derivatives

This compound plays a significant role in the synthesis of Non-Isocyanate Poly(hydroxyurethane)s (NIPUs), offering a greener alternative to traditional polyurethanes that utilize toxic isocyanates mdpi.comrsc.org. This compound can be converted into bis(cyclic carbonate) derivatives, such as bis(2,3-dihydroxypropyl)ether dicarbonate, which then react with various diamines or polyamines through a solvent-free and catalyst-free polyaddition reaction to form NIPUs nih.govnih.govresearchgate.net. This method is considered environmentally friendly and allows for the creation of polyhydroxyurethanes with properties comparable to conventional polyurethanes mdpi.comnih.govnih.gov. Research has explored the synthesis of NIPUs from bio-based this compound bis(cyclic carbonate) and various amines, demonstrating the potential for self-healing properties in the resulting polymers rsc.org.

Copolymerization with Aldehydes for Polycycloacetal Architectures

Information specifically detailing the copolymerization of this compound directly with aldehydes for the formation of polycycloacetal architectures was not prominently found within the provided search results. Research involving the reaction of Meldrum's acid with this compound followed by condensation with vanillin (B372448) was mentioned in one source, indicating potential pathways for incorporating this compound into more complex structures, though not explicitly polycycloacetals from direct aldehyde copolymerization researchgate.net.

Melt Polymerization with Anhydrides for Bio-based Polyesters

Melt polymerization of this compound with anhydrides has been investigated as a method to produce bio-based polyesters with a high degree of sustainability researchgate.netnih.govmorressier.com. This approach aligns with several green chemistry principles, including the use of renewable feedstocks and the design for degradation morressier.com. Studies have shown the effectiveness of melt polymerizations with tetra-functional this compound and hydrophobic bicyclic anhydride (B1165640) monomers derived from natural sources researchgate.netnih.gov. The ratio of this compound to anhydride can influence the properties of the resulting polyesters researchgate.net.

Enzymatic Polymerization for Glycerol-Based Copolyesters

While enzymatic polymerization is a known method for synthesizing polyesters, specific detailed research findings on the enzymatic polymerization of this compound for the creation of glycerol-based copolyesters were not extensively covered in the provided search results. However, this compound's structure with multiple hydroxyl groups makes it a potential candidate for enzymatic polymerization reactions, similar to glycerol (B35011) and other polyols used in biocatalytic polymer synthesis.

Advanced Material Formulations Incorporating this compound

This compound is incorporated into various advanced material formulations, leveraging its properties as a plasticizer, humectant, and intermediate for derivatives atamanchemicals.comspiganord.comatamanchemicals.com. Its use in polymer formulations can improve flexibility and workability spiganord.comatamanchemicals.com. This compound esters, derived from the reaction of this compound with fatty acids, are widely used as emulsifiers in various industries google.comatamanchemicals.comcardlo.cn. Furthermore, this compound tetranitrate, a derivative of this compound, has been explored as an energetic plasticizer in explosive and propellant formulations due to its low volatility and low freezing point tandfonline.comtandfonline.combegellhouse.comresearchgate.net.

This compound's versatility extends to its use in hydrogel formulations for tissue scaffolding and regenerative medicine, as well as in the synthesis of nanoparticles for drug delivery applications atamanchemicals.com.

Incorporation into Biodegradable Plastics and Biopolymer Formulations

This compound is being investigated for its potential in the development of biodegradable plastics and biopolymer formulations, offering a more environmentally friendly alternative to conventional petroleum-based plastics atamanchemicals.comresearchgate.net. Studies explore its use in creating sustainable packaging materials atamanchemicals.com. Biodegradable plastics, which can be degraded by microorganisms, are seen as a potential solution to plastic pollution researchgate.net.

Research into bio-based polyurethane adhesives has shown that formulations containing this compound and glycerol can lead to significantly higher shear strength and improved impact resistance compared to reference systems. This is attributed to the optimized segmental mobility and crosslinking effects facilitated by these compounds researchgate.net. For instance, formulations with this compound and glycerol demonstrated up to 39% higher shear strength (32.5 MPa) and 77% improved impact resistance (36.8 MPa) researchgate.net.

This compound can act as a plasticizer in biopolymer films, enhancing their flexibility. In studies involving agar-glycerin biopolymer films for biodegradable packaging, glycerin (a related polyol) and water acted as plasticizers, contributing to the flexibility of the final films mdpi.com. This suggests a similar plasticizing role for this compound in other biopolymer systems. Research on bioplastics derived from food waste also highlights the role of additives like glycerol in enhancing flexibility and mechanical properties ijnrd.org.

Role in Hydrogel Development for Biomedical Applications

Hydrogels, three-dimensional network structures capable of holding large amounts of water, are crucial biomaterials in the biomedical field due to their biocompatibility, biodegradability, and tunable properties biochempeg.commdpi.comnih.gov. This compound is being explored for its role in the formulation of hydrogels for various biomedical applications, including tissue scaffolding and regenerative medicine atamanchemicals.com.

Hydrogels can mimic features of the native cellular microenvironment, making them suitable for applications like drug release, medical dressings, and tissue regeneration biochempeg.commdpi.com. Their properties, such as high water absorption and retention, flexibility, and biocompatibility, are key to their utility biochempeg.commdpi.com. Research focuses on improving the mechanical properties of hydrogels and developing high-performance hydrogels through modification and compounding with other materials biochempeg.com.

While the provided search results specifically mention this compound in the context of hydrogel formulation for tissue scaffolding atamanchemicals.com, broader research in hydrogel development for biomedical applications highlights the importance of biocompatible and biodegradable polymers biochempeg.commdpi.com. The incorporation of compounds like this compound, known for its biocompatibility atamanchemicals.com, aligns with the ongoing efforts to develop advanced hydrogel materials.

Enhancement of Polymer Flexibility and Workability

This compound is recognized for its ability to improve flexibility and workability in plastic and polymer formulations atamanchemicals.com. Plasticizers are generally added to polymers to enhance their flexibility, durability, processability, and workability by reducing intermolecular forces between polymer chains nih.govcnr.it.

The addition of polyols like glycerol, structurally similar to this compound, has been shown to significantly improve the flexibility and mechanical properties of polymer membranes, such as polyvinyl alcohol (PVA) membranes researchgate.net. Studies have demonstrated that incorporating glycerol can lead to increased elongation at break and improved thermal stability researchgate.net. This suggests that this compound, with its additional hydroxyl groups and ether linkage, could offer similar or enhanced plasticizing effects in various polymer systems.

Research on alginate-based films also indicates that plasticizers like glycerol can dramatically decrease the glass transition temperature (Tg) of the polymer, leading to more flexible films nih.gov. For instance, the addition of 45% and 50% by weight of glycerol to alginate resulted in a 30°C decrease in Tg nih.gov. While specific data for this compound's effect on the Tg of different polymers is not explicitly detailed in the provided snippets, its structural characteristics suggest a similar plasticizing mechanism.

Design of Electro-Rheological (ER) Fluids with this compound Derivatives

This compound derivatives are being investigated for their use in the design of electro-rheological (ER) fluids nih.govresearchgate.netritsumei.ac.jpresearchmap.jptandfonline.com. ER fluids are smart materials that exhibit a dramatic change in viscosity when subjected to an electric field tandfonline.com.

Traditional ER fluids based on liquid crystalline polymers often show a significant viscosity increase but have a relatively long response time researchgate.nettandfonline.com. Research has focused on designing and synthesizing this compound derivatives as oligomeric liquid crystals to overcome these limitations researchgate.nettandfonline.com. These this compound derivatives have demonstrated a considerably large ER effect and a short response time, making them promising for industrial applications researchgate.nettandfonline.com.

The development of novel ER fluids with improved performance characteristics is an active area of research, and this compound derivatives are contributing to the creation of materials with enhanced responsiveness to electric fields.

Surfactant and Emulsifier Systems with this compound Derivatives

This compound and its derivatives are utilized in the preparation of fatty acid esters, which serve as emulsifiers and defoaming agents atamanchemicals.com. These compounds are also employed as emulsifiers and dispersants in cosmetics atamanchemicals.com. Surfactants, or surface-active agents, are molecules that reduce the surface tension between two phases, facilitating the formation and stabilization of emulsions mdpi.comnih.gov.

Polyglycerol fatty acid esters (PGFEs), derived from the esterification of polyols like glycerol and polyglycerol (including this compound) with fatty acids, constitute an important group of nonionic surfactants used in various industries, including food, cosmetic, pharmaceutical, and chemical applications nih.govbibliotekanauki.pl. These emulsifiers are valued for their biodegradability and wide range of properties bibliotekanauki.pl.

Research on the effect of this compound esters, such as this compound monolaurate (DGML) and this compound monooleate (DGMO), on the viscoelasticity of heat-set whey protein emulsion gels has shown that these surfactants can influence the elastic modulus of the gels researchgate.net. The presence of these surfactants can lead to a decrease in modulus at low concentrations, followed by a recovery at higher concentrations, which is related to protein displacement from the oil droplet surface and potential depletion flocculation researchgate.net.

Studies also investigate the interfacial properties of this compound derivatives and their ability to adsorb at interfaces and influence micelle formation researchgate.netresearchgate.net. For example, research on mixtures of potassium dodecanoate (B1226587) and this compound derivatives with poly(oxyethylene) or poly(oxypropylene) chains explored their adsorption behavior at the air/water interface and aggregation properties in aqueous solution researchgate.net.

Sustainable Production and Environmental Implications of Diglycerol

Bio-based Feedstocks and Green Chemistry Principles in Diglycerol (B53887) Synthesis

The synthesis of this compound can significantly benefit from the utilization of bio-based feedstocks, aligning with the principles of green chemistry. Glycerol (B35011), the primary raw material for this compound synthesis, is increasingly available as a byproduct of the biodiesel industry, which utilizes renewable resources such as vegetable oils and animal fats. nih.gov This provides a readily available, bio-based source for this compound production, reducing reliance on petrochemical feedstocks. nih.govwur.nl

The shift towards bio-based feedstocks and the adoption of green chemistry principles in this compound synthesis contribute to a lower carbon footprint and a more sustainable chemical industry. qingmupharm.comupv.es

Process Optimization for Resource Efficiency and Reduced Environmental Footprint

Process optimization is crucial for enhancing the sustainability of this compound production by improving resource efficiency and reducing the environmental footprint. Optimization involves the systematic improvement of process parameters and workflows to achieve defined objectives, such as increased yield, lower costs, improved safety, and reduced energy consumption. vapourtec.com

In this compound synthesis, process optimization can lead to more efficient conversion of raw materials, minimizing waste and the use of expensive feedstocks. vapourtec.com Techniques such as continuous flow processing, the use of more efficient catalysts, and the integration of advanced control systems can improve reaction efficiency, reduce reaction times, and lower energy requirements. qingmupharm.compharmafeatures.com Implementing systems to recycle and recover reagents and solvents can also significantly cut down on the need for new raw materials and reduce waste. qingmupharm.com

Energy efficiency is a key aspect of process optimization. Traditional chemical synthesis processes can be energy-intensive, often relying on non-renewable sources. qingmupharm.com Transitioning to renewable energy sources such as solar, wind, and hydroelectric power, and implementing energy-efficient technologies within production facilities, such as advanced cooling systems and energy-saving lighting, can substantially reduce the carbon footprint. qingmupharm.com Reduced waste generation through optimized processes lowers the burden on waste treatment systems and cuts disposal costs. vapourtec.com

Biodegradability and Environmental Fate of this compound and its Derivatives

While specific detailed studies on the biodegradability of this compound itself were not extensively found in the search results, related compounds like glycerol and certain glycerol derivatives have been studied. Glycerol is generally considered readily biodegradable. The biodegradability of a substance depends on its chemical structure; for example, substances with linear alkyl chains tend to biodegrade more easily than those with branched chains. ctpa.org.uk Structures that can aid biodegradation include esters, oxygen (except when present as an ether), and unsubstituted linear alkyl chains, while halogens, chain branching, nitrogen, polycyclic residues, heterocyclic residues, and aliphatic ether bonds can hinder it. ctpa.org.uk

One this compound derivative, BIS-DIGLYCERYL POLYACYLADIPATE-2, is reported to be biodegradable under aerobic conditions and is considered relatively eco-friendly compared to more synthetic alternatives. atamanchemicals.com It is not persistent in the environment and is unlikely to accumulate in soil or water bodies, degrading into smaller, non-toxic molecules when exposed to natural environmental conditions. atamanchemicals.com

Assessing biodegradability often involves standard tests, such as those outlined by the OECD. nih.goveuropa.eu For example, a 28-day ready biodegradability test (OECD 301F) exposing a substance to activated sewage sludge microorganisms can determine if it is readily biodegradable based on oxygen consumption. europa.eu

Economic Viability and Life Cycle Assessment of Sustainable this compound Production

The economic viability and environmental sustainability of this compound production can be comprehensively evaluated through Life Cycle Assessment (LCA). LCA is a methodology that assesses the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. lifecycleinitiative.orgggcplc.com A Life Cycle Sustainability Assessment (LCSA) extends this to include environmental, social, and economic impacts. lifecycleinitiative.org

For glycerol valorization routes, including those that could lead to this compound, LCA studies have identified key environmental hotspots. For instance, in the production of propanediols from glycerol, cooling water and steam consumption in distillation, as well as glycerol sourcing, were identified as critical environmental hotspots. researchgate.net The environmental performance can vary substantially with changes in glycerol sourcing and production methods. researchgate.net

The economic feasibility of converting crude glycerol into value-added products like this compound is a significant driver for sustainable production. nih.gov While chemical conversions can be faster and economically viable, environmental benefits often favor biochemical routes. nih.gov However, the sustainability of products depends on both economic output and chemical conversion efficiency. nih.gov Efforts to create more cost-effective production methods while maintaining performance are ongoing challenges and innovations in the field. atamanchemicals.com

Structure Activity Relationship Sar Studies in Diglycerol and Diacylglycerol Chemistry

Influence of Molecular Architecture on Chemical Reactivity of Diglycerol (B53887) Derivatives

The molecular architecture of this compound, characterized by two glycerol (B35011) units linked by an ether bond and possessing multiple hydroxyl groups, significantly influences its chemical reactivity and the properties of its derivatives. This compound is typically a mixture of isomers, primarily 1,1'-diglycerol (linked at the primary carbons) and 1,2-diglycerol (linked at a primary and a secondary carbon), along with smaller amounts of other oligomers. The presence of multiple hydroxyl functionalities allows for various chemical modifications, such as esterification, etherification, and acetal (B89532) formation, leading to a diverse range of derivatives.

The position and accessibility of the hydroxyl groups play a crucial role in determining reaction pathways and the resulting derivative structures. For instance, the primary hydroxyl groups are generally more reactive than the secondary hydroxyl groups. The ether linkage provides stability to the this compound backbone compared to compounds linked by easily hydrolyzable bonds. The specific arrangement of hydroxyl groups and the ether bond in different this compound isomers can lead to variations in reactivity and the types of derivatives formed. This compound derivatives, such as this compound monoethers, are utilized in various applications, including as surfactants ontosight.ai. The chemical structure of this compound monoether with 9-octadecen-1-ol, for example, features a this compound backbone etherified with oleic alcohol, influencing its solubility and thermal stability ontosight.ai.

Stereochemical Considerations and Functional Outcomes in this compound-Based Polymers and Materials

Stereochemistry, the spatial arrangement of atoms in a molecule, is a critical factor influencing the properties of polymers and materials derived from chiral monomers like glycerol, and consequently, this compound. Glycerol has a chiral center when substituted asymmetrically. When two glycerol units combine to form this compound, the resulting molecule can exist as different stereoisomers depending on the linkage points and the stereochemistry of the constituent glycerol units.

The stereochemical configuration of this compound monomers can impact the polymerization process, the resulting polymer architecture, and the macroscopic properties of the material. For example, the arrangement of stereocenters can affect polymer chain packing, crystallinity, thermal properties, and mechanical strength. In this compound-based polyurethanes, the specific isomer composition and stereochemistry of the this compound component can influence the crosslinking density and the flexibility or rigidity of the resulting polymer network lipidmaps.org. Understanding these stereochemical effects is essential for designing this compound-based polymers and materials with tailored functional outcomes.

Structure-Property Correlations in Advanced Material Applications (e.g., Electro-Rheological Fluids, Surfactants)

The unique molecular structure of this compound contributes to its utility in various advanced material applications, exhibiting clear structure-property correlations. The presence of multiple polar hydroxyl groups makes this compound hydrophilic, while modifications, such as esterification with fatty acids, can introduce hydrophobic character, leading to amphiphilic molecules like this compound esters. This amphiphilic nature is fundamental to their function as surfactants.

In surfactant applications, the balance between the hydrophilic this compound headgroup and the hydrophobic acyl chains determines their surface activity, emulsification properties, and micelle formation behavior fishersci.ca. The length and saturation of the fatty acyl chains can be tuned to achieve desired properties for specific applications, such as in detergents, cosmetics, or food products.

This compound and its derivatives also find application in electro-rheological (ER) fluids fishersci.comnih.govuni.lu. ER fluids are smart materials whose viscosity changes dramatically upon application of an electric field. The presence of polar molecules or particles within a non-conducting fluid is crucial for this effect. This compound's polar hydroxyl groups can contribute to the ER effect when incorporated into suitable fluid systems fishersci.comnih.govuni.lu. The molecular structure and polarity of this compound influence its interaction with the electric field and its ability to form structures that increase viscosity.

Biological Activity and Structural Determinants of Diacylglycerol (DAG)

Diacylglycerol (DAG), a lipid molecule consisting of a glycerol backbone esterified with two fatty acids, is a crucial second messenger in various cellular signaling pathways. Its biological activity is highly dependent on its specific molecular structure, particularly the composition and position of the fatty acyl chains.

Specificity of Diglyceride Analogs in Protein Kinase C Activation

One of the most well-established roles of DAG is the activation of Protein Kinase C (PKC) isoforms. DAG binds to the C1 domain of conventional and novel PKC isoforms, translocating them to the cell membrane and promoting their activation. The specificity of this activation is influenced by the structure of the diglyceride. Synthetic diglyceride analogs have been used to study the structural requirements for PKC activation nih.gov. Variations in the sn-1, sn-2, and sn-3 positions of the glycerol backbone, as well as the nature of the acyl chains, affect the binding affinity and activation potential of these analogs for different PKC isoforms. This highlights a clear structure-activity relationship in the interaction between diglycerides and PKC.

Role of Fatty Acyl Chain Composition in Diacylglycerol Functional Diversity and Protein Interactions

The fatty acyl chain composition of DAG is a primary determinant of its biological function and its interactions with various proteins, including PKC and other DAG-binding proteins like Munc13 uni.luuni.lu. The length and degree of saturation of the fatty acyl chains influence the physical properties of DAG, such as its membrane partitioning, lateral mobility within the lipid bilayer, and the shape it induces in the membrane.

Different cellular stimuli can lead to the production of DAG species with distinct fatty acyl chain compositions, contributing to the diversity of cellular responses. For example, DAGs with unsaturated fatty acids may behave differently in membranes compared to saturated DAGs. The specific fatty acyl chains can also directly influence the conformation of DAG and its binding affinity for the C1 domains of different proteins, leading to differential activation of downstream signaling pathways uni.luuni.lu. Studies have shown that the sn-1 and sn-2 acyl chain specificities of DAG-binding proteins contribute to the functional diversity of DAG signaling.

Structural Requirements for Diacylglycerol Lipase (B570770) Inhibitor Potency and Selectivity

Diacylglycerol lipases (DAGLs), particularly DAGLα and DAGLβ, are enzymes responsible for the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), an important endocannabinoid. Inhibiting DAGL activity can increase 2-AG levels, offering therapeutic potential for various conditions. SAR studies are crucial in developing potent and selective DAGL inhibitors.

Structural Differences and Metabolic Effects of Diacylglycerol vs. Triacylglycerol

Diacylglycerols (DAGs) and triacylglycerols (TAGs) are fundamental components of lipids, differing primarily in the number of fatty acid chains esterified to a glycerol backbone. These structural variations lead to significant differences in their physical properties and metabolic handling within biological systems.

Structurally, a triacylglycerol molecule consists of a glycerol molecule esterified with three fatty acid chains. sketchy.comnews-medical.net This configuration results in a highly non-polar and hydrophobic molecule, making TAG the primary form for energy storage in organisms. sketchy.comnews-medical.netcreative-proteomics.comnih.govnih.govslideshare.net

In contrast, a diacylglycerol molecule has a glycerol backbone esterified with only two fatty acid chains. news-medical.netidrblab.net This difference in structure makes DAG less hydrophobic than TAG. DAG can exist in different isomeric forms depending on the position of the fatty acids on the glycerol molecule, specifically the sn-1,2-, sn-1,3-, and sn-2,3-isomers. idrblab.netfrontiersin.orgresearchgate.net The position of the fatty acids, particularly the presence of the 1,3-isomer, has been noted to influence the metabolic characteristics of dietary DAG. researchgate.netcapes.gov.brcapes.gov.br

The metabolic fates of DAG and TAG diverge significantly due to their structural differences. Triacylglycerols primarily serve as an energy reserve, stored predominantly in adipose tissue. sketchy.comnews-medical.netcreative-proteomics.comnih.govnih.govslideshare.net When energy is required, TAGs are hydrolyzed by lipases to release glycerol and free fatty acids, which can then be utilized for ATP production through processes like beta-oxidation. sketchy.comslideshare.netlumenlearning.comnih.gov

Diacylglycerols, while also serving as intermediates in the synthesis of TAGs and phospholipids (B1166683), play crucial roles as signaling molecules within cells. nih.govslideshare.netfrontiersin.orgmdpi.comontosight.aifrontiersin.org DAGs are known to activate various proteins, most notably protein kinase C (PKC), thereby influencing a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. news-medical.netfrontiersin.orgmdpi.comontosight.aijst.go.jpoup.comresearchgate.netfrontiersin.org The balance between DAG and phosphatidic acid (PA), which is produced by the phosphorylation of DAG by diacylglycerol kinase (DGK), is critical for regulating these signaling pathways. frontiersin.orgmdpi.comontosight.aijst.go.jpresearchgate.netmdpi.com

Research findings have highlighted the distinct metabolic effects of dietary DAG compared to TAG. Studies in both humans and experimental animals have shown that the consumption of DAG can lead to a lowering of plasma triacylglycerol levels, a decrease in postprandial hyperlipidemia, increased energy expenditure, and a reduction in diet-induced obesity when compared to the consumption of TAG with a similar fatty acid composition. researchgate.netcapes.gov.brcapes.gov.brdovepress.comnih.gov These differential effects are attributed to the structural differences between DAG and TAG, which influence their digestion, absorption, and subsequent metabolic processing. researchgate.netcapes.gov.brcapes.gov.br For instance, the reacylation of DAG back into TAG in intestinal cells appears to be slower compared to the process involving dietary TAG. capes.gov.brnih.gov Furthermore, DAG consumption has been associated with increased expression of mRNA for enzymes involved in beta-oxidation and uncoupling proteins, suggesting a role in promoting fatty acid breakdown and energy dissipation. capes.gov.brnih.gov The unique metabolic handling of DAG, particularly the 1,3-isomer, is considered a key factor contributing to its observed effects on lipid metabolism and body fat accumulation. researchgate.net

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes and Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of diglycerol (B53887), a valuable bio-based chemical, is increasingly focused on developing sustainable and efficient processes. A primary route to this compound is the etherification of glycerol (B35011), a byproduct of biodiesel production. researchgate.nettandfonline.com Research is actively exploring novel synthetic pathways and catalytic systems to maximize the selectivity and yield of desired this compound isomers while minimizing the formation of higher oligomers and unwanted byproducts like acrolein. researchgate.net

Catalytic Systems: The choice of catalyst is critical in glycerol etherification. While homogeneous basic catalysts like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3) show high activity, they are corrosive and difficult to separate from the product mixture. researchgate.netmdpi.com Consequently, the focus has shifted towards heterogeneous solid catalysts.

Heterogeneous Basic Catalysts: Alkaline-earth metal oxides (e.g., CaO), mixed-metal oxides (e.g., Ca-Mg-Al, Ca-La-Al), and alkali metals impregnated on mesoporous supports (like SBA-15 and MCM-41) have demonstrated significant potential. researchgate.netresearchgate.netmdpi.comdocumentsdelivered.com For instance, a Ca1.6La0.4Al0.6O3 mixed oxide catalyst achieved a glycerol conversion of 98% with a this compound selectivity of 53%. mdpi.com Similarly, lithium-modified montmorillonite (B579905) K-10 clay (Clay Li/MK-10) yielded high this compound selectivity (around 53%) at a glycerol conversion of about 98%. researchgate.net The basicity and textural properties of these catalysts are key factors influencing their performance. researchgate.net

Acidic Catalysts: While basic conditions are generally preferred to avoid the formation of acrolein, some acidic catalysts are being investigated. researchgate.net

Zeolites: Zeolites such as NaX, NaY, and NaBeta have been studied for their shape-selective properties in glycerol etherification. The addition of weakly acidic alkali metal-based inorganic salts (like NaHSO4 and KHSO4) as inhibitors can enhance the selectivity for this compound and triglycerol by moderating catalyst activity. researchgate.net

Palladium-Based Catalysts: For specific transformations like the reductive alkylation of this compound with aldehydes, a palladium on carbon (Pd/C) catalyst in the presence of a Brønsted acid co-catalyst has been used to obtain 1-O-alkyl this compound ethers with high yield and selectivity. rsc.org For selective oxidation, a palladium/neocuproine complex has been effective. rsc.org

Novel Synthetic Methods: Beyond traditional batch reactors, new methodologies are being developed to improve reaction efficiency and sustainability.

Mechanochemistry: A multistep mechanochemical route using ball milling has been developed to synthesize diacylglycerol (DAG) derivatives starting from glycidol. This solvent-free approach complements traditional methods that rely on organic solvents. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for glycerol oligomerization. Using potassium carbonate as a catalyst, complete conversion of glycerol to its oligomers can be achieved in as little as 30 minutes on a large scale. mdpi.comresearchgate.net

Biphasic Systems: A catalyst-transfer method in a biphasic system has been reported for the selective acetalization of this compound with n-octanal, using zinc chloride (ZnCl2) as a catalyst. This approach allows for the synthesis of monoacetals which have applications as nonionic surfactants. acs.org

The table below summarizes the performance of various catalytic systems in the synthesis of this compound.

Catalyst SystemGlycerol Conversion (%)This compound Selectivity (%)Reaction ConditionsReference
Ca1.6La0.4Al0.6O39853250 °C, 8 h mdpi.com
Clay Li/MK-10~98~53240 °C, up to 12 h researchgate.net
Ca-Mg-Al mixed oxide40.478.3220 °C, 24 h, 3 wt% catalyst mdpi.com
NaHCO3Not specified~80 (at ~40% conversion)260 °C researchgate.net
K2CO3 (Microwave)100Not specified (yields oligomers up to hexamers)237 °C, 30 min mdpi.com

Advanced Applications in Bio-based Industries and Sustainable Technologies

This compound, derived from the biodiesel byproduct glycerol, is a key platform chemical in the growing bio-economy. researchgate.netresearchgate.netresourcewise.com Its versatile properties, including being a polyol with four hydroxyl groups, make it a valuable intermediate for a wide range of sustainable products and technologies. atamanchemicals.com

Bio-based Polymers and Materials: this compound is a crucial monomer for producing bio-based polyesters and other polymers, offering a renewable alternative to petrochemicals. bohrium.com

Polyesters: Melt polymerization of this compound with hydrophobic anhydrides (derived from natural monoterpenes) produces sustainable polyesters with high bio-based content (>75%) that are biodegradable. nih.gov Poly(glycerol-co-diacid) polyesters are another class of materials with tailorable properties for applications in biomedical devices and thermoplastics. acs.org Research into poly(this compound adipate) (PDGA) variants shows that modifying the polymer backbone can enhance its properties as a nanocarrier for drug delivery. researchgate.net

Bioplastics: this compound and its parent compound glycerol are used as plasticizers in the production of bioplastics, such as those based on carrageenan waste cellulose, to improve flexibility and biodegradability. bohrium.comresearchgate.net

Other Polymers: this compound serves as a raw material for polyurethanes and its triallyl ether derivative is used as a softener for synthetic rubber. atamanchemicals.com

Sustainable Technologies: The application of this compound extends to various green technologies, contributing to a circular economy.

Renewable Energy: Research is exploring the use of this compound as a feedstock for biofuel production, which would reduce reliance on fossil fuels. atamanchemicals.com Glycerol itself is being investigated for various energy storage solutions, including as a precursor for hydrogen production for use in fuel cells. patsnap.com

Green Surfactants and Emulsifiers: Fatty acid esters of this compound are used as emulsifiers in food, cosmetics, and detergents. atamanchemicals.comresearchgate.net These bio-based surfactants offer a more environmentally friendly alternative to synthetic ones. For example, undecenoates of this compound, synthesized from waste glycerol, have been developed as effective asphalt (B605645) release agents. tandfonline.com

Nanotechnology: In nanomedicine, this compound is used as a stabilizing agent in the synthesis of nanoparticles for targeted drug delivery systems, enhancing their stability and dispersibility. atamanchemicals.com

Other Industrial Applications: this compound's properties lend it to a variety of other industrial uses that promote sustainability.

Agrochemicals: It has potential applications in agriculture, possibly in formulations for slow-release fertilizers to improve nutrient uptake and soil moisture retention. atamanchemicals.com

Lubricants and Plasticizers: this compound is used in lubricants for machinery and as a plasticizer in polymers like PVC to improve flexibility and durability. atamanchemicals.com

Further Elucidation of Complex Biological Mechanisms Involving Diacylglycerol and Glycerol Oligomers

Diacylglycerol (DAG), a glyceride composed of a glycerol molecule with two fatty acid chains, is a fundamental molecule in cellular biology. creative-proteomics.comwikipedia.org It is not merely an intermediate in lipid metabolism but also a critical signaling molecule involved in a plethora of cellular processes. nih.govnumberanalytics.com Glycerol and its oligomers, while structurally simpler, also play significant roles in biological systems.

Diacylglycerol in Cellular Signaling and Metabolism: DAG is a central hub in the lipid metabolism network, connecting the synthesis of membrane lipids and storage lipids. nih.gov

Second Messenger Signaling: One of the most well-characterized functions of DAG is its role as a second messenger. creative-proteomics.com It is produced from the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C (PLC). wikipedia.org As a second messenger, DAG activates protein kinase C (PKC), a family of enzymes that regulate a wide array of cellular functions, including cell proliferation, differentiation, inflammation, and apoptosis. creative-proteomics.comnumberanalytics.comnih.gov The binding of DAG to the C1 domain of PKC causes the enzyme to move to the cell membrane and become activated. numberanalytics.com

Metabolic Intermediate: DAG is a precursor for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in cells. The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the addition of a third fatty acid to DAG to form TAG. creative-proteomics.commdpi.com It is also an intermediate in the synthesis of major phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911). researchgate.net Furthermore, DAG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important signaling lipid and metabolic precursor. creative-proteomics.comnih.govnih.gov

Membrane Dynamics: Due to its conical shape and hydrophobic nature, DAG can influence the physical properties of cellular membranes, such as fluidity and curvature. creative-proteomics.com This allows it to play a role in processes that involve membrane rearrangement, including vesicle formation, membrane fusion, endocytosis, and exocytosis. creative-proteomics.comnumberanalytics.com

Diversity and Homeostasis of DAG: The cellular pool of DAG is not uniform. Diversity arises from the different fatty acid chains that can be attached to the glycerol backbone in terms of length and saturation, as well as the stereoisomeric forms (sn-1,2, sn-2,3, and rac-1,3). nih.gov Different DAG isomers may have distinct cellular functions and fates, and enzymes can discriminate between them. nih.gov The tight regulation of cellular DAG levels is crucial for maintaining cellular homeostasis and ensuring controlled signaling and metabolic processes. researchgate.netnih.gov

Glycerol Oligomers in Biological Systems: Glycerol itself is a simple polyol that is central to the metabolism of lipids and is widely present in biological systems. nih.gov In microorganisms like Streptomyces, the metabolism of glycerol is tightly regulated and allows the organism to use it as a carbon source to produce various valuable products. nih.gov Glycerol oligomers are formed through the etherification of glycerol. researchgate.net While their specific biological roles are less defined than those of DAG, they are recognized as biocompatible and are used in applications like cosmetics and food. mdpi.comresearchgate.net Research has shown that glycerol can act as a protein stabilizer, preventing protein aggregation by interacting with hydrophobic surface regions. acs.org This property is likely shared by its oligomers, suggesting potential roles in maintaining protein homeostasis.

Integration of this compound Chemistry with Systems Biology and Materials Engineering

The versatility of this compound chemistry is fostering its integration into the advanced fields of systems biology and materials engineering. This synergy allows for the design of novel, sustainable materials based on a deep understanding of the biological pathways that produce and metabolize glycerol and its oligomers.

Materials Engineering: this compound is a highly attractive building block for creating new polymers and functional materials due to its bio-based origin and tetra-functional nature (possessing four hydroxyl groups). atamanchemicals.comacs.org

Tailorable Polyesters: Engineers are creating a wide range of poly(glycerol-co-diacid) polyesters by reacting glycerol or this compound with various diacids. acs.org By carefully selecting monomers and controlling the polymerization process (e.g., enzymatic catalysis), properties such as molecular weight, degree of branching, hydrophobicity, and mechanical strength can be precisely tuned. nih.govacs.orguniroma1.it This allows for the development of custom materials for specific applications, from biomedical devices and drug delivery nanocarriers to surfactants and thermoplastic elastomers. acs.orgresearchgate.net For example, incorporating the more hydrophilic this compound in place of glycerol, or adding co-monomers like 1,6-n-hexanediol, systematically alters the final properties of poly(glycerol adipate) polyesters and their performance as nanoparticle drug carriers. researchgate.netuniroma1.it

Sustainable and Functional Polymers: The melt polymerization of this compound with bicyclic anhydrides derived from natural terpenes leads to highly sustainable and degradable polyesters. nih.gov These materials have potential applications in areas where biocompatibility and environmental friendliness are paramount. The inherent hydrophobicity of the terpene component can be used to control the swelling behavior of the resulting polymer. nih.gov

Bioplastics and Resins: this compound and its parent compound, glycerol, are integrated into bioplastic formulations to enhance their physical properties. researchgate.netbohrium.com They act as plasticizers, improving flexibility and promoting biodegradability in materials derived from sources like starch or cellulose. researchgate.net

Systems Biology: Systems biology provides a holistic view of the complex networks that govern cellular function. By applying its principles to glycerol and diacylglycerol (DAG) metabolism, researchers can better understand how these molecules are produced, consumed, and regulated within an organism.

Metabolic Pathway Analysis: In microorganisms, glycerol is a key carbon source that feeds into central metabolism to produce a wide range of value-added chemicals. researchgate.netnih.gov Systems biology approaches, including multi-omic characterization (genomics, transcriptomics, proteomics, metabolomics), are used to map and model the intricate regulatory networks governing glycerol utilization, such as the glp operon in Streptomyces. mdpi.comnih.gov This understanding is crucial for metabolic engineering efforts aimed at optimizing microbial strains for the efficient conversion of waste glycerol into biofuels, pharmaceuticals, and other bioproducts.

Understanding Disease Mechanisms: In mammalian cells, alterations in DAG metabolism are linked to various diseases. For example, the epithelial-mesenchymal transition (EMT), a process critical in cancer progression, involves significant remodeling of lipid metabolism, including the upregulation of enzymes like diacylglycerol acyltransferase 1 (DGAT1). mdpi.com By studying these changes at a systems level, researchers can identify key metabolic nodes and signaling pathways involving DAG that could be targeted for therapeutic intervention.

The integration of these fields creates a powerful feedback loop: insights from systems biology into metabolic pathways can guide materials engineers in selecting or designing bio-based building blocks like this compound. Conversely, the development of new biomaterials can provide tools to probe and interact with biological systems in novel ways.

Computational Chemistry and Modeling Approaches for this compound Systems

Computational chemistry and molecular modeling have become indispensable tools for investigating the structure, properties, and reactivity of chemical systems at the atomic level. These methods are increasingly being applied to study this compound and its related oligomers, providing insights that complement experimental findings and guide the development of new synthetic routes and applications.

Modeling Glycerol Oligomerization: The etherification of glycerol to form this compound and higher oligomers is a complex process that can yield a variety of linear, branched, and cyclic isomers. researchgate.netmdpi.com Computational methods are employed to understand the thermodynamics and kinetics of these reactions.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Researchers have used DFT to study the structures and stability of different glycerol oligomers (from dimers to tetramers) in both the gas phase and aqueous solutions. koreascience.kr These calculations can predict the relative energies of various isomers, helping to explain the product distributions observed in experimental syntheses. For example, theoretical studies can determine the free energy of different this compound acetal (B89532) products, predicting which isomers are more likely to form under specific catalytic conditions. acs.org

Reaction Mechanism Elucidation: Computational modeling helps to elucidate the step-by-step mechanisms of catalytic reactions. For the acid-catalyzed oligomerization of glycerol, calculations can model the initial protonation of glycerol and subsequent dehydration and etherification steps. koreascience.kr This provides a molecular-level understanding of how catalysts function and can aid in the design of more selective and efficient catalysts.

Simulating Interactions in Biological and Material Systems: Molecular dynamics (MD) simulations and other modeling techniques are used to understand how this compound and its derivatives interact with other molecules, such as proteins, lipids, and water.

Protein-Solvent Interactions: The mechanism by which glycerol and other polyols stabilize proteins and prevent their aggregation can be studied using MD simulations. These simulations reveal how glycerol molecules preferentially interact with the protein surface, particularly with hydrophobic patches, shifting the native protein structure to more compact conformations and stabilizing aggregation-prone intermediates. acs.org These insights are valuable for applications in biotechnology and pharmaceutical formulations.

Polymer Properties: Computational modeling can predict the properties of polymers derived from this compound. By simulating the polymer chains, researchers can gain insights into their conformation, flexibility, and interactions, which are related to macroscopic properties like mechanical strength and solubility. This information is crucial for the rational design of new biomaterials with tailored characteristics for applications in fields like tissue engineering and drug delivery. acs.org

The use of these computational tools allows for a deeper understanding of the fundamental chemistry of this compound, from its synthesis to its function in complex systems. This knowledge accelerates the discovery and optimization of this compound-based technologies.

Q & A

Basic: What experimental methodologies are recommended for synthesizing diglycerol via catalytic etherification?

Answer:
this compound synthesis via glycerol etherification involves optimizing catalysts and reaction conditions. Homogeneous catalysts (e.g., Cs₂CO₃, NaOH) achieve high glycerol conversion (up to 100%) but require neutralization and purification steps for product isolation. Heterogeneous catalysts (e.g., cesium-impregnated mesoporous solids) enable easier separation and reusability, with 100% this compound selectivity after 10 hours . Microwave irradiation significantly enhances reaction efficiency compared to conventional heating, reducing energy consumption and improving yield by promoting uniform thermal activation .

Key Parameters to Monitor:

  • Catalyst type (acid/base, homogeneous/heterogeneous)
  • Reaction temperature and time
  • Microwave power (if applicable)
  • Post-synthesis purification (e.g., fractional distillation under reduced pressure)

Basic: How can researchers characterize this compound purity and isomer composition?

Answer:
this compound exists as linear (α,α′), branched (α,β), and cyclic isomers, which influence its physicochemical properties. High-performance liquid chromatography (HPLC) with refractive index detection or gas chromatography (GC) coupled with mass spectrometry (MS) can resolve isomers. For purity assessment:

  • Hydroxyl Value: Determined via titration (ASTM D4274) to quantify free hydroxyl groups (typical range: 1200–1380 mg KOH/g) .
  • Isomer Ratios: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural isomers (e.g., α,α′ vs. cyclic forms) .

Reference Standards:

  • Commercial this compound with ≥90% purity (e.g., Solvay this compound) .

Advanced: How does the choice of catalyst affect this compound selectivity and byproduct formation?

Answer:
Catalyst selection critically impacts reaction pathways:

  • Homogeneous Base Catalysts (e.g., NaOH, CsOH): High glycerol conversion (100%) but lower this compound selectivity (18–21%) due to uncontrolled oligomerization. Byproducts like triglycerol and cyclic isomers form via secondary condensation .
  • Heterogeneous Catalysts (e.g., Cs-exchanged mesoporous solids): Suppress higher oligomers (tetraglycerol+) through controlled pore size and active site distribution, achieving 100% this compound selectivity .

Mitigation Strategies:

  • Optimize catalyst loading and reaction time to limit over-condensation.
  • Use selective poisoning agents to deactivate sites promoting higher oligomers.

Advanced: What analytical approaches are suitable for evaluating the hydrophilic-lipophilic balance (HLB) of this compound-based surfactants?

Answer:
The HLB of this compound esters (e.g., monooleate) is determined by:

  • Emulsion Stability Tests: Measure phase separation rates in oil-water systems.
  • Critical Micelle Concentration (CMC): Conduct surface tension measurements via pendant drop tensiometry .
  • Structural Analysis: Correlate fatty acid chain length (C12–C18) and esterification degree with HLB values. Shorter chains (C12) increase hydrophilicity (HLB >10), while longer chains (C18) enhance lipophilicity (HLB <8) .

Case Study:
this compound monooleate (HLB ~6–8) acts as a water-in-oil emulsifier in margarine, validated via droplet size analysis and rheological profiling .

Advanced: How can researchers design statistically robust experiments for this compound synthesis and characterization?

Answer:
Follow replication and randomization principles:

  • Replication: Conduct triplicate runs for each condition (e.g., catalyst type, temperature) to account for variability .
  • Factorial Design: Use response surface methodology (RSM) to optimize variables (e.g., glycerol-to-catalyst ratio, microwave power).
  • Data Validation: Apply ANOVA to identify significant factors (p <0.05) and confirm reproducibility .

Reporting Standards:

  • Include raw data, confidence intervals, and effect sizes in supplementary materials .

Advanced: What methods are effective in differentiating linear and cyclic this compound isomers during synthesis?

Answer:

  • Chromatography: Reverse-phase HPLC with a C18 column separates linear (retention time ~8–10 min) and cyclic isomers (~12–14 min) .
  • Spectroscopy: Cyclic isomers exhibit distinct ¹³C NMR shifts (e.g., 70–75 ppm for ether linkages) compared to linear isomers (60–65 ppm for hydroxyls) .

Synthetic Control:

  • Adjust reaction pH (<7) and temperature (40–60°C) to favor linear isomers via kinetic control .

Advanced: How do structural modifications of this compound esters influence their performance as non-ionic surfactants?

Answer:

  • Chain Length: Esters with C12–C14 fatty acids (e.g., dodecanoic acid) enhance micelle formation and foam stability .
  • Branching: Branched esters (e.g., from α,β-diglycerol) improve solubility in polar solvents due to disrupted crystallinity .
  • Functional Groups: Introducing aromatic moieties (e.g., via Mitsunobu coupling) increases thermal stability but reduces biodegradability .

Performance Metrics:

  • Conduct dynamic light scattering (DLS) to assess micelle size distribution.
  • Measure zeta potential to evaluate colloidal stability .

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Answer:

  • Storage: Keep in ventilated, dry areas away from oxidizers (risk of CO/CO₂ emission) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats.
  • Waste Disposal: Neutralize residual catalyst (e.g., barium hydroxide) before disposal .

Note: Although acute toxicity data are limited, treat this compound as a moderate irritant based on structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.